Aqueous Solubility vs. Parent Suberic Acid
Introduction of the 2‑hydroxy group into the suberic acid scaffold increases predicted aqueous solubility approximately 4.8‑ to 7.4‑fold. The 2‑hydroxy derivative (11.9 g/L, ALOGPS) far exceeds the experimentally measured solubility of suberic acid (1.6 g/L at 20 °C or 2.46 g/L at 25 °C) [1]. This difference is critical for aqueous‑based assay preparation and formulation workflows where dissolution behaviour dictates usable concentration ranges.
| Evidence Dimension | Predicted water solubility (ALOGPS) |
|---|---|
| Target Compound Data | 11.9 g/L (2‑hydroxyoctanedioic acid) |
| Comparator Or Baseline | Suberic acid: 1.6 g/L (experimental, 20 °C) to 2.46 g/L (experimental, 25 °C) |
| Quantified Difference | ~4.8‑fold to ~7.4‑fold higher solubility for the 2‑hydroxy derivative |
| Conditions | Predicted by ALOGPS algorithm for the target; experimental literature values for suberic acid at 20–25 °C |
Why This Matters
Procurement decisions for water‑based assay development or formulation must account for a nearly 5‑ to 7‑fold solubility advantage of the 2‑hydroxy derivative over the parent diacid.
- [1] ChemFont. Chemical card for 2‑hydroxyoctanedioic acid (CFc000137734). Predicted Water Solubility: 11.9 g/L (ALOGPS). 2022. Available at: https://chemfont.ca/chemicals/CFc000137734 View Source
